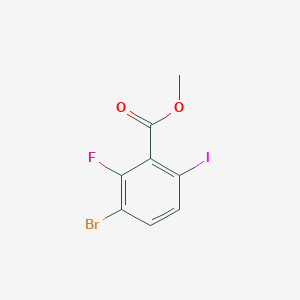

![molecular formula C14H18N4O B2711301 1-甲基-4-[(5-苯基-1,3,4-噁二唑-2-基)甲基]哌嗪 CAS No. 50677-34-4](/img/structure/B2711301.png)

1-甲基-4-[(5-苯基-1,3,4-噁二唑-2-基)甲基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The yield of the synthesis process can be as high as 92% .Molecular Structure Analysis

The molecular structure of 1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is characterized by the presence of a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .科学研究应用

抗结核活性

1-甲基-4-[(5-苯基-1,3,4-恶二唑-2-基)甲基]哌嗪衍生物已被研究其抗结核活性。一项研究合成了各种衍生物并在体外对它们进行了测试,发现最小抑菌浓度 (MIC) 在 25 - 100 mg/ml (Foks 等人,2004)。

抗菌、抗真菌和抗癌活性

合成了一系列衍生物并评估了它们的抗菌、抗真菌和抗癌活性。在一些化合物中观察到针对这些靶标的显着活性,表明潜在的医学应用 (Sharma 等人,2014)。

抗惊厥活性

这些衍生物已被研究其抗惊厥特性。合成了一系列化合物并针对最大电休克 (MES) 癫痫发作方法进行了测试。某些化合物在给药剂量下显示出显着的抗惊厥活性,没有神经毒性作用 (Harish 等人,2014)。

抗氧化活性

1-甲基-4-[(5-苯基-1,3,4-恶二唑-2-基)甲基]哌嗪衍生物也因其抗氧化活性而被筛选。研究表明,这些化合物具有不同程度的抗氧化活性,表明它们在对抗氧化应激相关疾病中具有潜在用途 (Mallesha 等人,2014)。

抗菌剂

合成并表征了几种衍生物,以了解其作为抗菌剂的潜力。它们对各种细菌和真菌菌株表现出中等到良好的活性,证明了它们在对抗微生物感染中的可能用途 (Jadhav 等人,2017)。

晶体结构和计算研究

研究了这些化合物的晶体结构,提供了对其分子排列和相互作用的见解。密度泛函理论 (DFT) 计算等计算研究已被用来进一步了解它们的反应位点和稳定性 (Kumara 等人,2017)。

作用机制

Target of Action

It is known that oxadiazole derivatives, which include this compound, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It is known that oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . This property might play a role in the interaction of the compound with its targets.

Biochemical Pathways

Given the anti-infective activities of oxadiazole derivatives, it can be inferred that the compound may interfere with the biochemical pathways of the infectious agents, leading to their inhibition or destruction .

Pharmacokinetics

In silico results of some oxadiazole derivatives indicated that they agree to the lipinski rules of five and theoretically present a positive oral bioavailability .

Result of Action

Given the anti-infective activities of oxadiazole derivatives, it can be inferred that the compound may lead to the inhibition or destruction of infectious agents at the molecular and cellular levels .

生化分析

Cellular Effects

Oxadiazoles have been reported to have significant antibacterial activities , suggesting that they may influence cell function by disrupting bacterial cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given the known properties of oxadiazoles, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-17-7-9-18(10-8-17)11-13-15-16-14(19-13)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKLOWDBOXMTTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/no-structure.png)

![N-{4-[1-(ethanesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2711231.png)

![N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2711232.png)

![{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2711236.png)

![4-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2711237.png)

![3-[4-(5-Methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2711239.png)